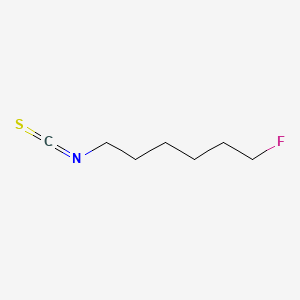![molecular formula C13H27ClN4O5 B13747602 tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride](/img/structure/B13747602.png)
tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as carbamate, carbamimidoyl, and aminoethoxy groups. These functional groups contribute to the compound’s reactivity and potential utility in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route may involve the following steps:
Formation of the Aminoethoxy Intermediate: This step involves the reaction of an appropriate amino alcohol with a protecting group to form the aminoethoxy intermediate.
Introduction of the Carbamate Group: The aminoethoxy intermediate is then reacted with a carbamoyl chloride derivative to introduce the carbamate group.
Formation of the Carbamimidoyl Group: The carbamate intermediate is further reacted with an isocyanate derivative to form the carbamimidoyl group.
Final Deprotection and Hydrochloride Formation: The final step involves deprotecting the intermediate compound and converting it to its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, leading to different reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized carbamate derivatives, while reduction may produce reduced aminoethoxy compounds.
科学的研究の応用
Chemistry
In chemistry, tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its functional groups can interact with biological molecules, providing insights into cellular processes.
Medicine
In medicine, the compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in drug development and pharmacological studies.
Industry
In industrial applications, the compound may be used in the production of specialty chemicals, polymers, and other advanced materials. Its reactivity and versatility make it suitable for various industrial processes.
作用機序
The mechanism of action of tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride involves its interaction with specific molecular targets. The compound’s functional groups can form covalent or non-covalent bonds with target molecules, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context.
類似化合物との比較
Similar Compounds
- **tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate
- **tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride
Uniqueness
The uniqueness of tert-butyl N-(1-aminoethoxy)-N-[(E)-N’-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride lies in its specific combination of functional groups
特性
分子式 |
C13H27ClN4O5 |
|---|---|
分子量 |
354.83 g/mol |
IUPAC名 |
tert-butyl N-(1-aminoethoxy)-N-[(E)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H26N4O5.ClH/c1-8(14)22-17(11(19)21-13(5,6)7)9(15)16-10(18)20-12(2,3)4;/h8H,14H2,1-7H3,(H2,15,16,18);1H |
InChIキー |
WFAJLAZPHQCSNL-UHFFFAOYSA-N |
異性体SMILES |
CC(N)ON(/C(=N/C(=O)OC(C)(C)C)/N)C(=O)OC(C)(C)C.Cl |
正規SMILES |
CC(N)ON(C(=NC(=O)OC(C)(C)C)N)C(=O)OC(C)(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


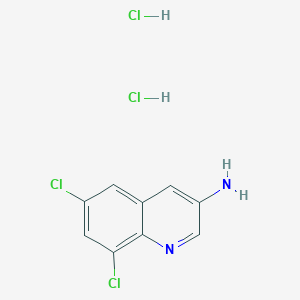





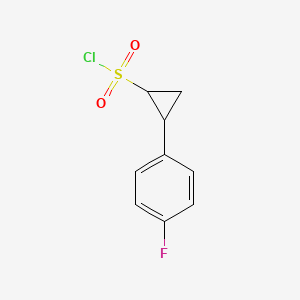


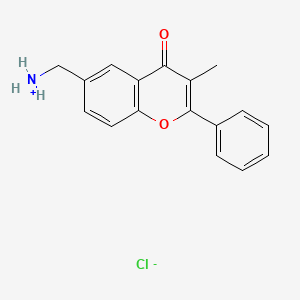
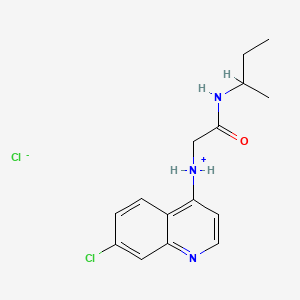

![diethyl-[2-(4-propan-2-ylbenzoyl)oxyethyl]azanium;chloride](/img/structure/B13747576.png)
